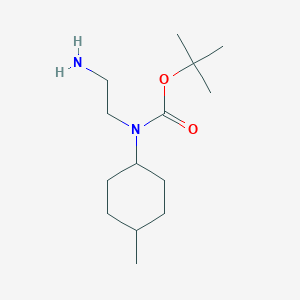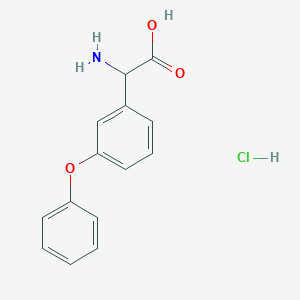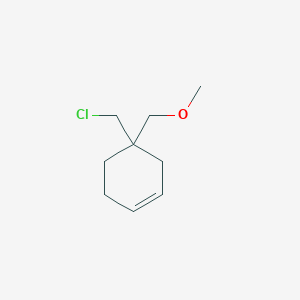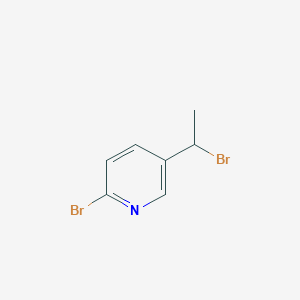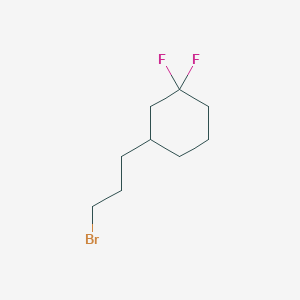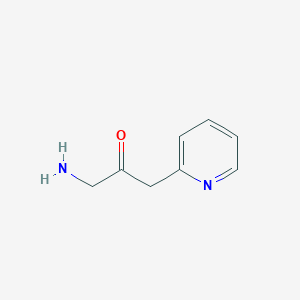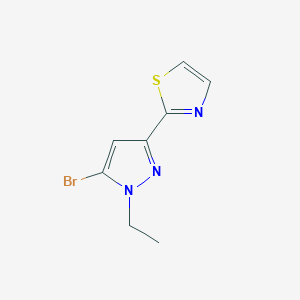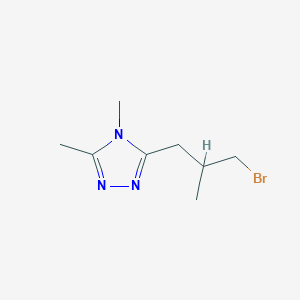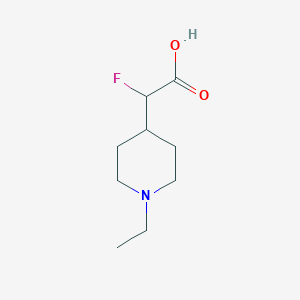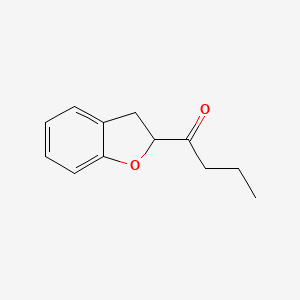
1-(2,3-Dihydro-1-benzofuran-2-YL)butan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2,3-Dihydro-1-benzofuran-2-YL)butan-1-one is a chemical compound that belongs to the class of benzofuran derivatives. . This compound features a benzofuran ring fused with a butanone moiety, which contributes to its unique chemical properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,3-Dihydro-1-benzofuran-2-YL)butan-1-one can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the benzofuran ring can be constructed via a free radical cyclization cascade, which is an efficient method for synthesizing polycyclic benzofuran compounds . Another approach involves the use of proton quantum tunneling to construct the benzofuran ring with high yield and fewer side reactions .
Industrial Production Methods
Industrial production of benzofuran derivatives, including this compound, often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Microwave-assisted synthesis (MWI) is one such method that has been employed to produce benzofuran compounds efficiently .
Análisis De Reacciones Químicas
Types of Reactions
1-(2,3-Dihydro-1-benzofuran-2-YL)butan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and catalyst play a crucial role in determining the outcome of these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of this compound can yield corresponding ketones or carboxylic acids, while reduction can produce alcohols .
Aplicaciones Científicas De Investigación
Mecanismo De Acción
The mechanism of action of 1-(2,3-Dihydro-1-benzofuran-2-YL)butan-1-one involves its interaction with specific molecular targets and pathways. For instance, benzofuran derivatives have been shown to interact with dopaminergic receptors, histaminergic receptors, and other molecular targets, leading to their biological effects . The compound’s ability to modulate these pathways contributes to its therapeutic potential in various diseases .
Comparación Con Compuestos Similares
Similar Compounds
Some similar compounds to 1-(2,3-Dihydro-1-benzofuran-2-YL)butan-1-one include:
- 1-(2,3-Dihydro-1-benzofuran-2-YL)methylpiperazine
- 5-Dihydrobenzofuranpyrovalerone (5-DBFPV)
- Benzofuran-2-yl-(4,5-dihydro-3,5-substituted diphenylpyrazol-1-yl)methanone .
Uniqueness
What sets this compound apart from other similar compounds is its unique structural features and reactivity. The presence of the butanone moiety fused with the benzofuran ring imparts distinct chemical properties, making it a valuable compound for various synthetic and research applications .
Propiedades
Fórmula molecular |
C12H14O2 |
|---|---|
Peso molecular |
190.24 g/mol |
Nombre IUPAC |
1-(2,3-dihydro-1-benzofuran-2-yl)butan-1-one |
InChI |
InChI=1S/C12H14O2/c1-2-5-10(13)12-8-9-6-3-4-7-11(9)14-12/h3-4,6-7,12H,2,5,8H2,1H3 |
Clave InChI |
XJHSWHLLFPZUAS-UHFFFAOYSA-N |
SMILES canónico |
CCCC(=O)C1CC2=CC=CC=C2O1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-{[1-(Chloromethyl)cyclopropyl]methyl}-1,2,3-thiadiazole](/img/structure/B13159148.png)
![1-[2-(Dimethylamino)ethyl]-1H-pyrazole-5-carboxylic acid](/img/structure/B13159156.png)
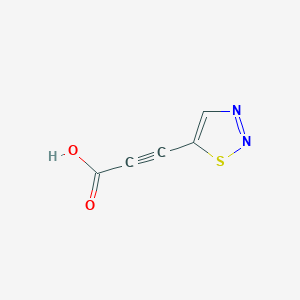
![tert-butyl N-[1-(3-aminopropanoyl)piperidin-4-yl]carbamate](/img/structure/B13159168.png)
